Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Comprehensive Technical Guide: RBM39 in RNA
Splicing and Cancer Biology

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Indisulam

CAS No.: 165668-41-7

Cat. No.: S548847

Executive Summary

RNA-binding motif protein 39 (RBM39) has emerged as a critical regulator of RNA splicing and a
promising therapeutic target in oncology. This SR-rich RNA-binding protein functions as both a splicing
regulator and transcriptional coactivator, influencing key cellular processes through multiple
mechanisms. RBM39 demonstrates oncogenic properties across various cancer types, including colorectal
cancer, hepatocellular carcinoma, and hematological malignancies. Recent advances have revealed that
RBM39 can be selectively targeted for degradation using molecular glue compounds such as indisulam,
which recruits the DCAF15 E3 ubiquitin ligase complex. This comprehensive review integrates current
structural, functional, and translational research on RBM39, providing researchers with both foundational
knowledge and experimental approaches for investigating this multifaceted cancer target. The following
sections detail RBM39's molecular architecture, splicing mechanisms, cancer-related functions, therapeutic

targeting strategies, and essential methodological considerations for preclinical research.

RBM39 Molecular Architecture and Domain
Organization
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RBM39, also known as CAPERa or HCC1, is a serine/arginine-rich protein that belongs to the U2AF
homology family of RNA-binding proteins. Its structural organization comprises several functionally

specialized domains that work in concert to regulate RNA metabolism [1] [2]:

e N-terminal RS domain: This domain rich in arginine-serine dipeptides facilitates protein-protein
interactions and recruits core spliceosomal components. The RS domain is critical for RBM39's

localization to nuclear speckles and its interaction with other splicing factors [2].

¢ RNA recognition motifs (RRMs): RBM39 contains three RRM domains with distinct functions:

o RRMZ1: Recognizes specific stem-loop structures in RNA targets and plays the most substantial
role in RBM39-dependent splicing regulation

o RRM2: Binds single-stranded RNA sequences with specificity for N(G/U)NUUUG motifs and
contributes to 3'-splice site selection

o RRMS3/UHM: Evolutionarily repurposed for protein-protein interactions rather than RNA binding,
mediating contacts with U2AF65 and SF3B1 spliceosomal components [2]

Structural studies have revealed that RBM39 exhibits significant sequence similarity with the essential
splicing factor U2AF65, particularly in their UHM domains, yet these proteins display distinct RNA-binding
specificities and functional roles in splicing regulation [3] [1]. RBM39 exists as multiple splice variants,
including HCC1.3 and HCC1.4 isoforms, which differ by a six-amino acid deletion in the third RRM domain

that potentially affects splicing activity [1].

Autoregulatory Mechanism

RBM39 employs a negative feedback loop to autoregulate its expression levels through alternative splicing.
The protein promotes inclusion of a poison exon (exon 2b) in its own pre-mRNA, generating an
unproductive isoform with a premature termination codon that is degraded by nonsense-mediated decay
(NMD) [2]. This autoregulatory mechanism operates in human tumor samples, with highest poison exon
inclusion efficiency observed in acute myeloid leukemia, where RBM39 expression is particularly elevated
[2]. All four RBM39 domains (RS, RRM1, RRM2, and RRM3) contribute to this autoregulation, with RRM1

playing the most critical role [2].

Molecular Mechanisms of Splicing Regulation
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RBM39 functions as a spliceosomal component present in early spliceosomal complexes (A, B, and E) and
regulates both constitutive and alternative splicing through multiple mechanisms [2]. Genome-wide analyses
have identified hundreds of RBM39-dependent splicing events, with the majority being cassette exon

inclusions or skipping events [3].

Table 1: RBM39-Dependent Splicing Events and Functional Consequences

Splicing Event Type  Frequency Representative Genes Functional Outcome

Cassette exons Majority of RFX1, RBM39 Altered protein function, NMD
events (autoregulation) targeting

Intron retention ~20% of events MBD1, TPP1, PAPOLA Decreased gene expression

Alternative 5'/3' splice  Less frequent Various Isoform switching

sites

Structural Basis of RNA Recognition

The molecular mechanisms underlying RBM39's splicing specificity have been elucidated through structural

studies of its RNA-binding domains:

e RRMI1 recognizes stem-loop structures in RNA targets, with its solution structure revealing a
canonical RRM fold with additional structural elements that confer specificity for structured RNA

elements [2]

e RRM2 binds specifically to single-stranded N(G/U)NUUUG sequences through a combination of

base-specific contacts and shape recognition [2]

RBM39 binding sites are predominantly located in proximity to 5' and 3' splice sites, consistent with its role
in splice site selection [3]. CLIP-Seq analysis demonstrates that RBM39 binds predominantly near splicing
sites, influencing both alternative and constitutive splicing decisions [3]. The protein collaborates with
various splicing factors, including SRSF2, SC35, U2AF65, and SF3B155, potentially through its
RRM3/UHM domain [1].
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RBM39-Mediated Splicing Regulation Network

The following diagram illustrates the molecular network through which RBM39 regulates alternative

splicing and its functional consequences in cancer cells:
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RBM39 Splicing Regulation Network: This diagram illustrates how RBM39's structural domains interact
with splicing factors to regulate specific targets, ultimately driving oncogenic outcomes through altered

splicing of key genes.

Oncogenic Roles in Cancer Biology
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RBM39 exhibits oncogenic properties across diverse cancer types, functioning through both splicing-

dependent and splicing-independent mechanisms. Its expression is upregulated in multiple cancers, including

colorectal, hepatocellular, breast, and lung carcinomas [1] [4] [5].

Cancer-Type Specific Mechanisms

Table 2: RBM39 Oncogenic Functions Across Cancer Types

Cancer Type Expression Pattern Key Mechanisms Functional Consequences
Colorectal Overexpressed in Activates NF-kB Enhanced proliferation,
Cancer tumor tissues vs. pathway; regulates migration, invasion; apoptosis

normal [4]

Hepatocellular
Carcinoma

Acute Myeloid
Leukemia

Breast Cancer

Non-Small Cell
Lung Cancer

[6]

Key Oncogenic Pathways

Overexpressed with
prognostic value [5]

Essential for cancer
cell survival [2]

Upregulated in ER-
positive cells [1]

Associated with
indisulam resistance

apoptosis ({Bax, 1Bcl-
2) [4]

Regulates RFX1
alternative splicing
(exon 2 skipping) [5]

Splicing of HOXA9
targets; sustains RBP
network [2]

Transcriptional
coactivation of
ER0/ERP and AP-1 [1]

PRMT6-mediated
methylation at R92
stabilizes RBM39 [6]

inhibition

Activates integrin/FAK/PI3K/AKT
pathway; enhanced malignant
capabilities

Maintains leukemia cell survival;
regulates homeobox
transcription factors

Hormone-dependent
proliferation; cancer cell survival

Chemoresistance; enhanced
CSC properties and EMT

o NF-xB pathway activation: In colorectal cancer, RBM39 activates the NF-kB signaling pathway,

which drives malignant behaviors including proliferation, migration, and invasion [4]. Knockdown
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experiments demonstrate that RBM39 depletion suppresses tumor formation in mouse xenograft

models [4].

Integrin signaling regulation: In hepatocellular carcinoma, RBM39 promotes exon 2 skipping in the
RFX1 transcription factor, generating a truncated protein that loses transcriptional repression capacity
for oncogenic collagen genes [5]. This leads to activation of the FAK/PI3K/AKT signaling pathway,

enhancing tumor growth and metastasis [5].

DNA damage response modulation: Recent evidence indicates that RBM39 contributes to MGMT
maintenance in response to temozolomide-induced DNA damage [7]. Pharmacological or genetic

depletion of RBM39 reduces MGMT protein levels and sensitizes cancer cells to alkylating agents [7].

Transcriptional coactivation: Beyond splicing regulation, RBM39 functions as a coactivator for
multiple transcription factors including AP-1, estrogen receptors (ERa/ER[), progesterone receptor,
and NF-xB [1] [4]. This activity enhances the expression of genes involved in cell proliferation and

survival.

Therapeutic Targeting and Clinical Translation

The identification of RBM39 as a promising cancer target has stimulated development of several therapeutic

strategies, most notably targeted protein degradation using molecular glue compounds.

Indisulam and Sulfonamide-Based Degraders

Aryl sulfonamides (including indisulam, E7820, and tasisulam) function as melecular glues that promote

interaction between RBM39 and the DCAF15-associated E3 ubiquitin ligase complex, leading to RBM39

ubiquitination and proteasomal degradation [8] [6]:

e Molecular mechanism: Indisulam binds between RBM39's RRM2 domain and DCAF15, creating a

complementary interface that enables targeted ubiquitination [6]

¢ Cellular consequences: RBM39 degradation causes widespread splicing alterations, including
aberrant cassette exon inclusion and intron retention events, ultimately inhibiting cell cycle

progression and inducing apoptosis in cancer cells [8]
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e Therapeutic limitations: Clinical efficacy of sulfonamides is limited by variable DCAF15 expression

across tumors and emerging resistance mechanisms [8] [6]

Resistance Mechanisms

Several resistance mechanisms limit the clinical efficacy of RBM39-targeted therapies:

e PRMT6-mediated methylation: Methylation of RBM39 at arginine 92 by PRMT6 inhibits
indisulam-induced ubiquitination and proteasomal degradation, increasing RBM39 protein stability
and promoting resistance [6]. Inhibition of PRMT6 with MS023 enhances indisulam sensitivity in

NSCLC models [6].

e DCAF15 expression dependence: Sulfonamide efficacy correlates with DCAF15 expression levels,
with low DCAF15 expression associated with reduced sensitivity [2]. This limitation has stimulated

interest in DCAF15-independent targeting strategies.

Novel Therapeutic Approaches

e Combination with MGMT inhibition: Co-targeting RBM39 (using indisulam) and MGMT (with
O6-benzylguanine) synergistically enhances MGMT depletion and sensitizes cancer cells to
temozolomide [7]. This combination represents a promising strategy for tumors with high MGMT-

mediated chemoresistance.

o Exploitation of autoregulatory mechanism: The discovery of RBM39 poison exon inclusion
suggests potential gene therapy approaches to manipulate this autoregulatory circuit for DCAF15-

independent RBM39 suppression [2].

e Immunotherapy combinations: RBM39 degradation generates neoantigens through altered splicing

and augments checkpoint immunotherapy, suggesting potential for combination approaches [2].

The following diagram illustrates the therapeutic targeting mechanism and resistance pathways of RBM39-

directed compounds:
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RBM39 Therapeutic Targeting and Resistance Mechanisms: This diagram illustrates the molecular glue

mechanism of indisulam-mediated RBM39 degradation, resistance pathways, and promising combination

strategies to overcome therapeutic limitations.

Experimental Methods and Technical Approaches

The study of RBM39 function and therapeutic potential employs diverse experimental approaches spanning

molecular biology, functional genomics, and preclinical modeling.

Key Methodological Approaches

Table 3: Experimental Methods for Studying RBM39 Function

Method . . . Technical
Specific Techniques Key Applications . .
Category Considerations
Functional RNA-Seq, CLIP-Seq, RIP- Genome-wide identification  CLIP-Seq reveals binding
Genomics Seq [3] [9] of RBM39-dependent mainly near 5'/3' splice
splicing events and binding  sites [3]
sites
Proteomic LC-MS/MS, co- Identification of RBM39- Identified interactions with
Analysis immunoprecipitation [9] [10] interacting proteins and YTHDC1, DDX5, U2AF65,
complexes SF3B155 [9] [10]
Functional siRNA/shRNA knockdown, Assessment of RBM39 RBM39 knockdown
Validation CRISPR/Cas9, loss/gain-of-function in inhibits proliferation,
overexpression [4] [6] cancer phenotypes migration, invasion in CRC
[4]
Structural NMR solution structures, X- Determination of RRM- RRML1 recognizes stem
Biology ray crystallography [2] RNA interactions and loops; RRM2 binds
molecular recognition N(G/U)NUUUG motifs [2]
Preclinical Xenograft models, patient- Evaluation of therapeutic RBM39 knockdown
Modeling derived cells [4] [9] efficacy and mechanism of  suppresses tumor
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Method . . . Technical
Specific Techniques Key Applications . .
Category Considerations
action formation in nude mice [4]

Protocol Summary: Key Experimental Workflows

e CLIP-Seq for RBM39-RNA interactions: Cells are UV-crosslinked, lysed, and RBM39-RNA
complexes immunoprecipitated with specific antibodies. After rigorous washing, RNA is isolated,
converted to cDNA, and sequenced. Bioinformatic analysis identifies binding peaks, revealing

predominant proximity to splicing sites [3].

¢ Alternative splicing analysis: RNA is extracted from control and RBM39-depleted cells, followed by
RNA-Seq library preparation and sequencing. Splicing changes are quantified using tools like

DEXSeq, identifying cassette exon events, intron retention, and alternative splice site usage [3] [2].

e Indisulam sensitivity assays: Cancer cells are treated with increasing indisulam concentrations,
followed by MTT assays to assess viability. RBM39 protein levels are monitored by western blotting,

and correlation between RBM39 expression and indisulam sensitivity is analyzed [6].

Conclusion and Future Directions

RBM39 has emerged as a multifunctional regulator of RNA splicing with significant roles in cancer
pathogenesis and treatment response. Its position at the intersection of splicing regulation, transcriptional
coactivation, and DNA damage response makes it a compelling therapeutic target. Future research directions

should focus on:

e Developing DCAF15-independent targeting strategies that exploit RBM39's autoregulatory
mechanism or alternative degradation pathways

e Validating predictive biomarkers including RBM39 expression levels, DCAF15 status, and PRMT6
activity to guide patient selection

e Exploring rational combination therapies that leverage RBM39 inhibition to enhance conventional
chemotherapy or immunotherapy

¢ Investigating context-dependent functions of RBM39 across different cancer types and molecular
subtypes
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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